6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Description
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by a bromine atom at position 6, a hydroxyl group at position 4, and a trifluoromethyl group at position 7 on the quinoline core. This compound is structurally related to fluoroquinolone antibiotics but lacks the piperazine or cyclopropyl substituents common in clinical agents like ciprofloxacin . It is commercially available (CAS 49713-47-5) and primarily used in research settings for synthesizing pharmacologically active molecules or studying structure-activity relationships (SAR) in fluorinated quinolines .
Key properties include:
Properties
IUPAC Name |
6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDXJOWYOADTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a quinoline core, followed by functional group modifications:
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid derivatives under suitable conditions.
Carboxylation: The carboxylic acid group at the 3-position can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Esterification: Alcohols, acid catalysts like sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of quinoline-4,7-dione derivatives
Reduction: Formation of 3-hydroxyquinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Esterification: Formation of quinoline-3-carboxylate esters
Scientific Research Applications
Medicinal Chemistry
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid has garnered attention for its potential as a pharmaceutical agent:
- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit antimicrobial properties against various pathogens. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration .
- Anticancer Properties : Research has shown that compounds with a similar structure can inhibit cancer cell proliferation. The mechanism may involve the inhibition of specific enzymes related to cancer metabolism .
Biochemical Research
This compound is also used in biochemical assays:
- Enzyme Inhibitors : It acts as an inhibitor for certain enzymes, making it useful in studying metabolic pathways and enzyme kinetics .
- Fluorescent Probes : The unique structural features allow it to be used as a fluorescent probe in cellular imaging studies, aiding in the visualization of biological processes .
Material Science
In material science, this compound is explored for:
- Polymer Additives : Its chemical stability and unique properties make it suitable as an additive in polymer formulations to enhance thermal and chemical resistance .
- Nanotechnology Applications : The compound can be used in the synthesis of nanoparticles with specific functionalities, contributing to advancements in drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in bacterial or viral replication.
Interacting with DNA/RNA: Intercalating into DNA or RNA, disrupting their function and leading to cell death.
Modulating Receptor Activity: Binding to and modulating the activity of cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The placement of bromine and trifluoromethyl groups significantly impacts electronic properties. For example, bromine at position 6 (as in the target compound) may enhance halogen bonding in biological targets compared to position 8 .
Comparison with Ethyl Ester Derivatives
Ethyl esters of similar quinolinecarboxylic acids serve as intermediates in drug synthesis. For example:
Key Observations :
- Ester vs. Acid : The ethyl ester derivatives lack the acidic proton at position 3, reducing water solubility but improving cell membrane permeability .
- Substituent Diversity : Methoxy or chloro groups in these esters modify steric and electronic profiles compared to the hydroxyl and trifluoromethyl groups in the target compound.
Comparison with Fluoroquinolone Antibiotics
The target compound shares a quinoline-3-carboxylic acid core with clinical fluoroquinolones but differs in substituents:
Key Observations :
- Fluorine vs. Bromine: Fluoroquinolones feature fluorine at position 6 for optimal DNA gyrase binding, whereas bromine in the target compound may sterically hinder enzyme interactions .
- Trifluoromethyl vs. Piperazine : The trifluoromethyl group at position 7 introduces strong electron-withdrawing effects, contrasting with the basic piperazine in ciprofloxacin that enhances water solubility and target affinity .
Biological Activity
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS Number: 1065093-93-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a quinoline scaffold, which is known for its diverse biological properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C₁₁H₅BrF₃NO₃, with a molecular weight of 336.06 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1065093-93-7 |
| Molecular Formula | C₁₁H₅BrF₃NO₃ |
| Molecular Weight | 336.06 g/mol |
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study on related quinoline derivatives demonstrated that modifications at specific positions on the quinoline ring can enhance antibacterial potency against various pathogens, including Staphylococcus aureus and Escherichia coli .
Antiviral Potential
The trifluoromethyl group is known to improve the antiviral activity of certain compounds by enhancing their interaction with viral targets. For instance, studies have shown that trifluoromethyl-substituted quinolines can inhibit viral replication by interfering with viral enzymes or receptors . This suggests that this compound may have similar antiviral properties.
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of topoisomerases and modulation of cell cycle progression . Preliminary studies on related compounds indicate that the introduction of a bromine atom at the 6-position may enhance cytotoxic effects against cancer cell lines .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of synthesized quinoline derivatives were evaluated for their biological activities, revealing that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts . The specific role of the bromine atom in enhancing biological activity was highlighted in these evaluations.
- Structure-Activity Relationship (SAR) : SAR studies have shown that the presence of a trifluoromethyl group at position 7 significantly increases the potency against certain bacterial strains when compared to non-fluorinated analogs . This underscores the importance of functional group positioning in optimizing biological activity.
- In Vivo Studies : In vivo experiments on similar compounds demonstrated promising results in reducing tumor growth in animal models, suggesting that further investigation into this compound could yield valuable insights into its therapeutic potential .
Q & A
Q. What are the key synthetic pathways for 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid?
The synthesis typically involves cyclization of substituted aniline derivatives, followed by bromination and hydrolysis. For example, ethyl ester intermediates (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are hydrolyzed under basic conditions (10% NaOH in methanol) to yield carboxylic acid derivatives . Bromination at position 6 and trifluoromethyl introduction at position 7 may require regioselective electrophilic substitution or palladium-catalyzed cross-coupling reactions .
Q. What analytical methods are recommended for characterizing this compound?
High-performance liquid chromatography (HPLC) is critical for purity assessment (>97% by HLC, as seen in similar quinolines) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while mass spectrometry (MS) validates molecular weight. X-ray crystallography can resolve structural ambiguities in crystalline derivatives .
Q. How should this compound be stored to ensure stability?
Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation of the hydroxyl and carboxylic acid groups. Avoid exposure to moisture and light, as these may induce hydrolysis or photochemical reactions .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, CF₃) influence reactivity and bioactivity?
The electron-withdrawing trifluoromethyl group at position 7 enhances electrophilicity at position 3 (carboxylic acid), potentially improving binding to biological targets like bacterial topoisomerases. Bromine at position 6 may sterically hinder undesired metabolic oxidation, as observed in fluoroquinolone analogs . Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in reported synthetic yields for similar quinolines?
Discrepancies often arise from variations in reaction conditions. For example:
Q. How can the compound’s solubility be modulated for biological assays?
The carboxylic acid group allows salt formation (e.g., sodium or ammonium salts) to enhance aqueous solubility. Co-solvents like DMSO (≤10%) or PEG-400 are viable for in vitro studies. For in vivo applications, prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability .
Q. What mechanistic insights explain its potential antibacterial activity?
The 4-hydroxyquinoline-3-carboxylic acid scaffold is a known inhibitor of bacterial DNA gyrase and topoisomerase IV. The bromine and trifluoromethyl groups may disrupt enzyme-DNA interactions, as seen in analogs like clinafloxacin and moxifloxacin . Comparative MIC assays against Gram-positive and Gram-negative strains can validate structure-activity relationships (SAR) .
Methodological Considerations
- Safety Protocols : Use fume hoods for handling due to potential dust inhalation risks. Emergency eyewash stations and PPE (gloves, lab coats) are mandatory .
- Environmental Precautions : Avoid release into waterways; incinerate waste under controlled conditions to prevent halogenated byproduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
